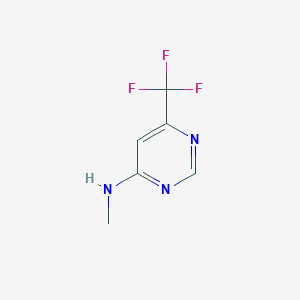

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYOLTADTFMFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes to Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine

The synthesis of this compound and its analogues can be achieved through various pathways, each with distinct advantages in terms of efficiency, scalability, and precursor availability. These routes range from traditional multi-step sequences to more streamlined one-pot and convergent strategies, often employing catalytic systems to facilitate the formation of the core pyrimidine (B1678525) structure.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a classical and often necessary approach for constructing complex molecules like this compound, allowing for the purification of intermediates at each stage. nih.gov A common strategy involves the initial construction of a functionalized pyrimidine ring followed by the introduction of the methylamino group.

One illustrative multi-step pathway begins with the cyclocondensation of a trifluoromethylated β-dicarbonyl compound, such as ethyl trifluoroacetoacetate, with a suitable amidine precursor. frontiersin.org This initial reaction forms the 6-trifluoromethyl-pyrimidin-4-ol intermediate. Subsequent chemical modifications are then required to introduce the methylamino group at the 4-position. This typically involves a chlorination step to convert the hydroxyl group into a more reactive leaving group, followed by a nucleophilic substitution reaction with methylamine (B109427). mdpi.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Ethyl trifluoroacetoacetate, Amidine hydrochloride | Base (e.g., NaOEt), Ethanol, Reflux | 6-trifluoromethyl-pyrimidin-4-ol |

| 2 | 6-trifluoromethyl-pyrimidin-4-ol | POCl₃, Heat | 4-Chloro-6-trifluoromethylpyrimidine |

| 3 | 4-Chloro-6-trifluoromethylpyrimidine | Methylamine, Solvent (e.g., THF), Room Temperature | This compound |

This table presents a generalized multi-step synthesis pathway for this compound.

The modularity of this approach allows for the synthesis of a wide array of derivatives by varying the initial building blocks and the final amine nucleophile.

One-Pot and Convergent Synthesis Strategies

A convergent synthesis approach for related N-substituted-6-(trifluoromethyl)pyrimidin-2-amines has been reported, which could be adapted for the target molecule. This strategy involves the separate synthesis of two key fragments that are then combined in a final cyclocondensation step. For instance, a trifluoromethylated enone can be reacted with a guanidine (B92328) derivative to directly form the substituted pyrimidine ring. This approach is highly efficient as it builds the core structure with the desired substituents in a single, convergent step.

| Strategy | Description | Key Reaction |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. | Tandem reactions such as condensation followed by cyclization. |

| Convergent Synthesis | Key fragments of the target molecule are synthesized separately and then combined in a final step. | Cyclocondensation of a trifluoromethylated building block with a pre-functionalized amidine or guanidine. |

This table outlines the key features of one-pot and convergent synthesis strategies applicable to trifluoromethyl pyrimidines.

Catalyzed Methodologies for Pyrimidine Core Formation

The formation of the pyrimidine core can be significantly enhanced through the use of catalysts. mdpi.comnih.gov Various catalytic systems, including both metal-based and organocatalysts, have been employed to promote the cyclocondensation reactions that lead to pyrimidine derivatives. nih.gov

For instance, iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines has been reported. mdpi.com Transition metal-free approaches have also been developed, utilizing reagents like potassium persulfate (K₂S₂O₈) to facilitate the synthesis of 3-trifluoromethyl pyrimidines from 3-trifluoromethyl chromones and amidine substrates. mdpi.com The use of a bromoenone precursor with amidines can also lead to trifluoromethylated pyrimidines through an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration sequence, a reaction that is notably influenced by the presence of the trifluoromethyl group. mdpi.comorganic-chemistry.org

Precursors and Intermediate Chemistry for Trifluoromethyl Pyrimidines

The synthesis of this compound is critically dependent on the availability and reactivity of specific precursors and intermediates. The trifluoromethyl group is typically introduced early in the synthetic sequence through the use of trifluoromethyl-containing building blocks. nih.gov

Commonly used precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govresearchgate.net These molecules contain the essential trifluoromethyl group and a 1,3-dicarbonyl or equivalent functionality required for the cyclocondensation reaction with an amidine or guanidine to form the pyrimidine ring.

| Precursor/Intermediate | Structure | Role in Synthesis |

| Ethyl trifluoroacetoacetate | CF₃COCH₂COOEt | A key building block providing the trifluoromethyl group and two carbonyl functionalities for pyrimidine ring formation. frontiersin.org |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | CF₃C(O)CH=C(OR)R' | Electrophilic precursor that reacts with guanidines in a cyclocondensation reaction. |

| 4-Chloro-6-trifluoromethylpyrimidine | A pyrimidine ring with a chlorine atom at the 4-position. | A key intermediate where the chlorine atom acts as a leaving group for the introduction of the methylamino moiety via nucleophilic substitution. |

This table details key precursors and intermediates in the synthesis of trifluoromethyl pyrimidines.

The chemistry of these intermediates is dominated by their electrophilic nature, which allows for facile reaction with nucleophilic amidine and guanidine derivatives to construct the heterocyclic core.

Functionalization and Derivatization Reactions of this compound

The pyrimidine ring in this compound is susceptible to further functionalization, allowing for the synthesis of a diverse range of derivatives. mdpi.com The electronic properties of the ring, significantly influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylamino group, dictate the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring is generally considered an electron-deficient heterocycle, which makes electrophilic aromatic substitution challenging. researchgate.netwikipedia.org The presence of two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group further deactivates the ring towards attack by electrophiles. youtube.com However, the electron-donating methylamino group can activate the ring to some extent, directing potential electrophilic attack to the C-5 position. researchgate.netcsu.edu.au

| Reaction Type | Reactivity of the Pyrimidine Ring | Influencing Factors |

| Electrophilic Substitution | Generally disfavored due to the electron-deficient nature of the pyrimidine ring. | The electron-withdrawing trifluoromethyl group deactivates the ring, while the electron-donating amino group can provide some activation, directing substitution to the C-5 position. researchgate.netcsu.edu.au |

| Nucleophilic Substitution | Favored, particularly at positions activated by electron-withdrawing groups. | The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack, especially if a good leaving group is present at the C-2 or C-4 positions. masterorganicchemistry.comnih.govresearchgate.net |

This table summarizes the reactivity of the trifluoromethyl-substituted pyrimidine ring towards electrophilic and nucleophilic substitution.

Conversely, the electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ). masterorganicchemistry.comnih.govresearchgate.netmdpi.com If other leaving groups are present on the ring, they can be readily displaced by nucleophiles. This reactivity is a cornerstone for the derivatization of pyrimidines and is fundamental in the final step of many synthetic routes to compounds like this compound, where a halogen at the 4-position is displaced by methylamine. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

While specific literature on the stereoselective synthesis of chiral derivatives of this compound is not extensively available, analogous strategies from the synthesis of other chiral trifluoromethylated amines and pyrimidine derivatives can be considered. The creation of a stereocenter, particularly a trifluoromethyl-bearing one, is a significant synthetic challenge. Methodologies often rely on the use of chiral catalysts, auxiliaries, or starting materials to induce asymmetry.

One potential strategy involves the asymmetric reduction of a precursor imine. For instance, a trifluoromethylated ketimine could be subjected to a chiral reducing agent or a catalytic hydrogenation with a chiral catalyst to yield an optically active amine. nih.gov The development of chiral organic catalysts has enabled highly enantioselective isomerization of trifluoromethyl imines, providing a pathway to optically active trifluoromethylated amines. brandeis.edunih.gov

Another approach is the nucleophilic addition of an organometallic reagent to a trifluoromethyl-substituted imine in the presence of a chiral ligand. nih.gov For example, the addition of organozinc reagents to aryl CF3 imines has been shown to proceed with high enantioselectivity. nih.gov Furthermore, the aza-Henry reaction, which involves the addition of a nitroalkane to an imine, can be rendered asymmetric through the use of chiral catalysts, leading to the synthesis of chiral β-nitroamines which are versatile intermediates. nih.gov

Catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines have been developed, which could be adapted for the synthesis of chiral derivatives of the target compound. nih.gov These methods often involve the addition of nucleophiles to trifluoromethyl imines, with stereocontrol achieved through the use of chiral catalysts. nih.gov

Table 1: Illustrative Asymmetric Methods for the Synthesis of Chiral Trifluoromethylated Amines

| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Asymmetric Isomerization | Chiral Organic Catalyst | Trifluoromethyl imine | High | High |

| Nucleophilic Addition | Diorganozinc/Chiral Ligand | Aryl CF3 imine | Good-Excellent | High |

| Aza-Henry Reaction | Quaternary Ammonium Salt | N-Boc trifluoromethyl ketimine | Good-Excellent | Moderate-Good |

Green Chemistry Principles in Synthetic Approaches for Pyrimidine Derivatives

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com These principles include the use of safer solvents, renewable feedstocks, energy-efficient methods, and the reduction of waste. researchgate.net For a molecule like this compound, incorporating these principles can lead to more sustainable and economically viable production methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. thieme-connect.comrsisinternational.org The synthesis of trifluoromethyl-containing heterocycles, including pyrimidines, has been successfully achieved using microwave-assisted organic synthesis (MAOS). thieme-connect.comresearchgate.net This technique can be applied to various steps in the synthesis of pyrimidine derivatives, from the initial condensation reactions to subsequent functional group manipulations. nih.govacs.org

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. rasayanjournal.co.in In pyrimidine synthesis, various catalysts have been employed to improve efficiency and reduce waste. researchgate.net For example, the use of solid acid catalysts can replace hazardous liquid acids, and they can be easily recovered and reused. rasayanjournal.co.in Organocatalysis also presents a green alternative to metal-based catalysts, often offering high efficiency and selectivity under mild conditions. researchgate.net

Solvent-Free and Alternative Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of solvent-free reaction conditions or the replacement of hazardous solvents with more benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.ineurekaselect.com Solvent-free reactions, often conducted under microwave irradiation or ball milling, can significantly reduce waste and simplify product purification. rasayanjournal.co.inresearchgate.net

Table 2: Comparison of Green vs. Traditional Synthetic Methods for Pyrimidine Derivatives

| Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Solvents | Often hazardous and volatile organic solvents | Solvent-free, water, ethanol, ionic liquids |

| Catalysts | Often stoichiometric and hazardous reagents | Reusable heterogeneous catalysts, organocatalysts |

| Waste Generation | Higher, due to multi-step synthesis and solvent use | Lower, due to atom economy and solvent reduction |

Mechanistic Investigations of Reactivity and Transformations

Reaction Kinetics and Thermodynamic Studies of Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine

Detailed experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature. However, the reactivity can be inferred from computational studies and the known behavior of analogous substituted pyrimidines. The primary reactions involving this scaffold are nucleophilic aromatic substitutions (SNAr), where the methylamino group is either introduced or participates in directing further substitutions.

Reaction Kinetics: The kinetics of SNAr reactions on the 4-chloro-6-trifluoromethyl-pyrimidine precursor are expected to be rapid. The rate of substitution is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the pyrimidine (B1678525) ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The rate law for such a bimolecular reaction would typically be second-order, dependent on the concentrations of both the pyrimidine substrate and the nucleophile (e.g., methylamine).

Rate = k[Substrate][Nucleophile]

Activation energies for these reactions are generally lowered by potent electron-withdrawing groups. The trifluoromethyl group's presence is crucial for facilitating this fast kinetic profile.

Thermodynamics: From a thermodynamic standpoint, the formation of this compound from its corresponding 4-chloro derivative is an energetically favorable process. The formation of the stable C-N bond, coupled with the release of a stable leaving group (e.g., chloride), results in a negative Gibbs free energy change (ΔG), indicating a spontaneous reaction. Computational studies on similar systems suggest that such reactions are typically exothermic (negative ΔH).

The following interactive table summarizes the expected thermodynamic parameters for the synthesis of the title compound via a typical SNAr reaction.

| Parameter | Expected Value/Sign | Rationale |

| Enthalpy Change (ΔH) | Negative (Exothermic) | The C-N bond formed is typically stronger than the C-Cl bond broken, leading to a net release of energy. |

| Entropy Change (ΔS) | Near zero or slightly negative | Two reactant molecules forming two product molecules (the amine and HCl or its salt) results in minimal change in the system's disorder. |

| Gibbs Free Energy (ΔG) | Negative (Spontaneous) | Driven by the strongly negative enthalpy term, indicating a thermodynamically favorable and spontaneous reaction under standard conditions. |

Elucidation of Nucleophilic and Electrophilic Attack Mechanisms on the Pyrimidine Core

The electronic nature of the pyrimidine ring, further depleted by the trifluoromethyl group, makes it highly susceptible to nucleophilic attack, while being generally resistant to electrophilic attack.

Nucleophilic Attack: The pyrimidine ring has three electronically deficient carbon atoms at positions C2, C4, and C6. thieme-connect.de The presence of the powerful electron-withdrawing trifluoromethyl group at C6 dramatically increases the electrophilicity of the C2 and C4 positions. Nucleophilic attack is the most characteristic reaction of this system.

The mechanism for nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the electron-deficient carbon (e.g., C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and onto the electronegative nitrogen atoms and is further stabilized by the inductive effect of the CF3 group.

Elimination: The leaving group (e.g., a halide in the precursor) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The most favored positions for nucleophilic attack on a 6-trifluoromethylpyrimidine core are C4 and C2. nih.gov

Electrophilic Attack: Electrophilic aromatic substitution is uncommon for pyrimidines due to the deactivating effect of the two ring nitrogen atoms. thieme-connect.de Such reactions are only feasible when the ring is highly activated by potent electron-donating groups. In this compound, the methylamino group at C4 is an activating group and directs electrophiles to the ortho and para positions. Given the ring structure, it would strongly favor attack at the C5 position. However, the deactivating influence of the ring nitrogens and the CF3 group still presents a significant energy barrier, making electrophilic substitution challenging to achieve except under harsh conditions. csu.edu.au

Influence of the Trifluoromethyl Group on Pyrimidine Reactivity and Stability

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the C6 position profoundly impacts the properties of the pyrimidine ring.

Enhanced Reactivity towards Nucleophiles: The -CF3 group exerts a strong negative inductive effect (-I), withdrawing electron density from the pyrimidine ring. This withdrawal significantly increases the partial positive charge on the ring carbons, especially C2 and C4, making them highly susceptible to nucleophilic attack. This electronic effect is key to the facile synthesis of derivatives via SNAr reactions. frontiersin.org

Increased Acidity/Reduced Basicity: The electron-withdrawing nature of the -CF3 group decreases the electron density on the ring nitrogen atoms, making them less basic. Consequently, the pKa of the protonated pyrimidine is lowered compared to its non-fluorinated counterpart.

Chemical and Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), imparting high thermal and chemical stability to the -CF3 group. beilstein-journals.org This stability often translates to increased metabolic resistance in biological systems, as the group is less prone to enzymatic degradation.

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule (Hansch parameter π ≈ +0.88), which can influence its solubility and transport properties. beilstein-journals.org

The following table summarizes the key effects of the trifluoromethyl group on the pyrimidine core.

| Property Affected | Influence of -CF3 Group | Underlying Mechanism |

| Reactivity to Nucleophiles | Greatly Increased | Strong negative inductive effect (-I) enhances the electrophilicity of ring carbons (C2, C4). |

| Reactivity to Electrophiles | Greatly Decreased | Strong deactivation of the already electron-poor ring system. |

| Ring Nitrogen Basicity (pKa) | Decreased | Electron density is pulled away from the nitrogen atoms, making them weaker proton acceptors. |

| Bond Stability | Increased | The high strength of the C-F bonds provides enhanced thermal and metabolic stability. |

| Lipophilicity | Increased | Fluorine atoms are hydrophobic, increasing the molecule's affinity for nonpolar environments. |

Role of the Amine Moiety in Modulating Reaction Pathways and Selectivity

Modulation of Nucleophilic Attack: While the precursor (4-chloro-6-trifluoromethylpyrimidine) is highly reactive towards nucleophiles, the presence of the methylamino group in the final product deactivates the ring towards further nucleophilic substitution. Its electron-donating resonance effect counteracts the electron-withdrawing influences of the ring nitrogens and the CF3 group, reducing the electrophilicity of the C2 position.

Directing Electrophilic Attack: As a powerful activating group, the methylamino substituent would strongly direct any potential electrophilic attack to the C5 position. The lone pair on the nitrogen atom can stabilize the cationic intermediate (a Wheland intermediate) formed during electrophilic attack at C5 through resonance.

Selectivity in Synthesis: The presence of an amino group is often the result of a highly regioselective nucleophilic substitution reaction. In precursors like 2,4-dichloro-6-trifluoromethylpyrimidine, nucleophilic attack by methylamine (B109427) would preferentially occur at the C4 position due to a combination of electronic and steric factors. mdpi.com This inherent selectivity is fundamental in the synthesis of specifically substituted pyrimidines. The presence of the amino group can also be used to direct subsequent reactions, for example, by serving as a directing group in metal-catalyzed C-H functionalization. nih.govnih.gov

Hydrogenation and Reduction Mechanisms of Trifluoromethyl Pyrimidine Derivatives

The electron-deficient nature of the 6-trifluoromethylpyrimidine ring makes it susceptible to reduction through catalytic hydrogenation or with chemical reducing agents like complex metal hydrides.

Catalytic Hydrogenation: This process typically involves the use of molecular hydrogen (H2) and a transition metal catalyst (e.g., Palladium, Platinum, or Iridium). nih.gov The mechanism generally involves:

Adsorption: Both the pyrimidine derivative and H2 adsorb onto the surface of the metal catalyst.

H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, forming metal-hydride species on the surface.

Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the pyrimidine ring, typically leading to the reduction of the C=N and C=C double bonds. For pyrimidines, this often results in the formation of 1,4,5,6-tetrahydropyrimidine (B23847) derivatives. The electron-withdrawing CF3 group can facilitate the initial steps of this reduction by making the ring more receptive to hydride transfer.

Reduction with Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can reduce pyrimidines, especially those bearing electron-withdrawing groups. rsc.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the metal hydride reagent onto one of the electron-deficient carbons of the pyrimidine ring (likely C4 or C6). rsc.orgresearchgate.net This initial attack breaks the aromaticity and forms an anionic intermediate. Subsequent protonation during aqueous workup yields a dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivative. The regioselectivity of the initial hydride attack is governed by the electronic landscape of the pyrimidine ring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and energy levels. Such calculations are used to determine various electronic and structural properties. researchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests that the molecule is more reactive. acs.org Other calculated descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, help predict the molecule's relative stability and reactivity. researchgate.net

Table 1: Key Electronic Properties Calculated via Quantum Methods

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | Indicates chemical reactivity and stability. acs.org |

| Ionization Potential (IP) | The minimum energy required to remove an electron. | Measures the molecule's tendency to become a cation. |

| Electron Affinity (EA) | The energy released when an electron is added. | Measures the molecule's tendency to become an anion. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Predicts bonding characteristics. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. mdpi.com |

Density Functional Theory (DFT) Applications for Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By utilizing functionals such as Becke's three-parameter and Lee–Yang–Parr (B3LYP), DFT can accurately optimize molecular geometries and predict the stability of different molecular forms. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations are employed to determine optimized geometrical parameters, thermochemical properties, and global reactivity descriptors. physchemres.orgresearchgate.net

DFT studies allow for the exploration of chemical reactivity by analyzing frontier molecular orbitals (HOMO and LUMO) and creating molecular electrostatic potential (MEP) maps. researchgate.neteurjchem.com These maps reveal the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. eurjchem.com Furthermore, DFT can be used to calculate condensed Fukui functions, which help in understanding the reactivity of specific atomic sites within the molecule and how it might interact with other chemical species. mdpi.com Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides insights into intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. physchemres.org

Ab Initio Methods for Conformational Analysis and Spectroscopic Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are invaluable for detailed conformational analysis. nih.gov These methods can be used to explore the full conformational space of a molecule by systematically rotating its flexible bonds to locate all stable structures (conformers) on the potential energy surface. researchgate.net The relative energies of these conformers are calculated to determine the most stable, low-energy structures. iu.edu.sa

For a molecule like this compound, ab initio calculations can elucidate the energy differences between various orientations of the methyl and trifluoromethyl groups. This analysis helps in understanding the molecule's preferred three-dimensional structure. nih.gov Furthermore, these high-level calculations are used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is employed to calculate nuclear magnetic shielding values, which can then be used to interpret experimental NMR spectra. iu.edu.sanih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation

Molecular dynamics (MD) simulations offer a powerful approach to studying the dynamic behavior of molecules and their interactions with the surrounding environment over time. mdpi.com For this compound, MD simulations can characterize its interactions with solvent molecules, such as water, or with biological macromolecules like proteins. mdpi.com These simulations model the movements of atoms and molecules based on classical mechanics, using force fields like CHARMM36 to define the potential energy of the system. nih.gov

In a typical MD simulation, the molecule of interest is placed in a simulation box filled with solvent molecules (e.g., TIP3P water model), and ions are added to neutralize the system and mimic physiological salt concentrations. nih.gov The simulation then tracks the trajectory of each atom over a set period, providing detailed information on intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov This allows for the analysis of solvation shells around the molecule and the stability of its interactions with other molecules, which is crucial for understanding its behavior in different environments. rsc.org

Structure-Reactivity and Structure-Activity Relationship (SAR) Studies via Computational Models

Computational models are essential tools in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a key component of SAR studies, use molecular descriptors to build regression models that can predict the activity of new compounds. mdpi.com For derivatives of a core structure like 6-(trifluoromethyl)pyrimidine, SAR investigations involve introducing modifications at key positions and evaluating the impact on their biological function.

Machine learning algorithms, such as support vector regression (SVR), k-nearest neighbors (kNN), and random forest regression (RFR), are increasingly used to build robust QSAR models. mdpi.comnih.gov These models are trained on a dataset of compounds with known activities and can predict the activity of new analogs, guiding the design of more potent molecules. mdpi.commalariaworld.org

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic properties and distribution of electrons in the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule. |

| Topological | Connectivity indices, Shape indices | Describe the structural features and branching of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Describes the lipophilicity of the molecule, affecting its membrane permeability. |

Prediction of Spectroscopic Signatures and Vibrational Modes through Theoretical Approaches

Theoretical methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. acs.org By performing vibrational frequency calculations on the optimized geometry of this compound, it is possible to predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations, providing a detailed interpretation of experimental spectra. physchemres.org

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). eurjchem.comelsevierpure.com This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λmax). eurjchem.comresearchgate.net Comparing the theoretically predicted spectra with experimental data serves to validate the computational model and confirm the molecular structure. elsevierpure.comresearchgate.net

Table 3: Comparison of Theoretical vs. Experimental Data for Related Pyrimidine Structures

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | ~3390 | ~3383 |

| C=O Stretching | Varies with solvent | Varies with solvent |

| Phenyl Ring C-C Stretching | ~1500-1600 | ~1500-1600 |

| NH₂ Deformation | ~1630 | ~1630 |

Note: Data are illustrative, based on findings for structurally similar compounds and general ranges reported in computational studies. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine" in solution. 1H, 13C, and 19F NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and through-bond or through-space connectivities.

In a typical 1H NMR spectrum, the methyl protons would likely appear as a doublet due to coupling with the amine proton, while the pyrimidine (B1678525) ring protons would exhibit characteristic shifts and coupling patterns. The 13C NMR spectrum would show distinct signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyrimidine ring. nih.govfrontiersin.org The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyrimidine ring. researchgate.netrsc.org

Advanced NMR techniques are employed for more detailed stereochemical and dynamic studies. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, which is crucial for confirming the conformation of the methylamino group relative to the pyrimidine ring. In some trifluoroacetamide (B147638) derivatives, through-space 1H–19F spin-spin couplings have been observed, providing valuable information on the conformational properties of the molecule in solution. nih.gov

Dynamic NMR (DNMR) studies can be utilized to investigate rotational barriers around the C-N bond of the methylamino group. By monitoring the coalescence of NMR signals at different temperatures, the energy barriers for conformational changes can be determined.

A representative table of predicted NMR chemical shifts for "this compound" is presented below, based on data from similar trifluoromethyl-substituted pyrimidine derivatives. nih.govfrontiersin.org

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH3 | 1H | 3.0 - 3.2 | Doublet |

| NH | 1H | 5.0 - 7.0 | Broad Singlet/Quartet |

| Pyrimidine-H | 1H | 7.0 - 8.5 | Singlet/Doublet |

| CH3 | 13C | 25 - 30 | - |

| Pyrimidine-C | 13C | 110 - 160 | - |

| CF3 | 13C | 120 - 125 | Quartet |

| CF3 | 19F | -60 to -70 | Singlet |

Mass Spectrometry: Ionization Pathways and Fragmentation Analysis for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of "this compound" through fragmentation analysis. Both electron ionization (EI) and electrospray ionization (ESI) can be employed, each providing complementary information.

Under electron ionization, the molecule is expected to form a molecular ion (M+•), which then undergoes fragmentation. nih.gov The fragmentation pathways are often dictated by the most stable resulting ions and neutral losses. For aromatic amines, alpha-cleavage is a common fragmentation pathway. nih.gov The presence of the trifluoromethyl group significantly influences the fragmentation pattern. researchgate.net

Common fragmentation pathways for "this compound" under EI-MS could include:

Loss of a hydrogen radical to form [M-H]+.

Loss of a methyl radical (•CH3) from the amine group.

Cleavage of the C-N bond, leading to fragments corresponding to the pyrimidine ring and the methylamino moiety.

Loss of HCN or F from the pyrimidine ring.

In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]+, in positive ion mode. researchgate.net Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would induce fragmentation, providing structural information. The fragmentation of similar pyrimidine derivatives in ESI-MS often involves the sequential loss of small neutral molecules. mdpi.com

A table of expected m/z values for key fragments of "this compound" (Molecular Weight: 177.11 g/mol ) is provided below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+• | C6H6F3N3 | 177 |

| [M-H]+ | C6H5F3N3 | 176 |

| [M-CH3]+ | C5H3F3N3 | 162 |

| [M-CF3]+ | C5H6N3 | 108 |

| [C4H2F3N2]+ | Trifluoromethylpyrimidine cation | 147 |

X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information on the solid-state molecular structure and supramolecular architecture of "this compound". By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined.

While a specific crystal structure for "this compound" is not publicly available, studies on other trifluoromethyl pyrimidine derivatives have revealed key structural features. nih.govmdpi.com For instance, the crystal structure of a related compound, N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acetamide, crystallized in a monoclinic system with the space group P2(1)/c. frontiersin.org Such studies show that the pyrimidine ring is typically planar, and the substituents' conformations are clearly defined.

X-ray crystallography is also crucial for understanding the supramolecular assembly of the molecules in the crystal lattice. Intermolecular interactions such as hydrogen bonding (e.g., between the amine proton and a nitrogen atom of an adjacent pyrimidine ring), π-π stacking of the pyrimidine rings, and dipole-dipole interactions involving the trifluoromethyl group can be identified and characterized. These non-covalent interactions dictate the packing of the molecules in the solid state and influence the material's physical properties.

A hypothetical table of crystallographic parameters for "this compound" is presented below, based on data from similar compounds. nih.gov

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Volume (Å3) | ~1500-2000 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Probing

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for probing the functional groups and intermolecular interactions of "this compound". jocpr.comnih.gov The vibrational modes of the molecule are sensitive to its structure and environment.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the methyl group and the pyrimidine ring, C=N and C=C stretching vibrations of the pyrimidine ring, and the strong C-F stretching vibrations of the trifluoromethyl group. nih.gov The positions of these bands can provide insights into the electronic structure and bonding within the molecule.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule, such as the C-C bonds of the pyrimidine ring. Surface-Enhanced Raman Scattering (SERS) can be used to significantly enhance the Raman signal, allowing for the study of the molecule at very low concentrations and for probing its interaction with metallic surfaces. nih.gov

Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of the experimental vibrational spectra. jocpr.comphyschemres.org By calculating the theoretical vibrational frequencies and comparing them with the experimental data, a detailed understanding of the vibrational modes can be achieved.

A table of characteristic vibrational frequencies for "this compound" is presented below, based on data from similar compounds. jocpr.comresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm-1) |

| N-H Stretch | FT-IR | 3300 - 3500 |

| C-H Stretch (Aromatic) | FT-IR, Raman | 3000 - 3100 |

| C-H Stretch (Aliphatic) | FT-IR, Raman | 2850 - 3000 |

| C=N/C=C Stretch (Ring) | FT-IR, Raman | 1400 - 1600 |

| C-F Stretch | FT-IR | 1100 - 1350 |

| Ring Breathing | Raman | 950 - 1050 |

Advanced Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis

In many applications, "this compound" may be present in complex mixtures. Advanced chromatographic-spectroscopic coupling techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, identification, and quantification of the compound in such matrices. nih.gov

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nist.gov The sample is first separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation pattern. rjptonline.org For less volatile or thermally labile amines, derivatization may be necessary to improve their chromatographic behavior. scilit.comh-brs.de

LC-MS, particularly with techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a mass spectrometer, is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. mdpi.comnih.gov Different LC modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity of the analyte and the matrix. The use of tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantitative analysis in complex samples.

These hyphenated techniques are crucial for reaction monitoring during the synthesis of "this compound," for purity assessment of the final product, and for its detection and quantification in various analytical applications.

A summary of chromatographic techniques for the analysis of "this compound" is provided in the table below.

| Technique | Principle | Application |

| GC-MS | Separation based on volatility, detection by mass spectrometry. | Analysis of volatile and thermally stable compounds in complex mixtures. |

| LC-MS | Separation based on polarity, detection by mass spectrometry. | Analysis of a wide range of compounds, including non-volatile and thermally labile ones. |

| GC-MS/MS | High selectivity and sensitivity for targeted analysis. | Quantitative analysis in complex matrices. |

| LC-MS/MS | High selectivity and sensitivity for targeted analysis. | Quantitative analysis in complex matrices. |

Interactions with Biological Systems: Molecular and Mechanistic Insights Strictly Non Clinical Focus

Ligand-Protein Binding Mechanisms and Molecular Recognition (e.g., enzyme inhibition kinetics, receptor binding in vitro)

Direct experimental data such as enzyme inhibition kinetics or in vitro receptor binding affinities for Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine are not documented in the current body of scientific literature. However, the structural components of the molecule suggest potential binding interactions with protein targets. Studies on analogous pyrimidine-based structures, particularly those investigated as modulators of Toll-like receptor 8 (TLR8), indicate that the pyrimidine (B1678525) scaffold is a key element for interaction with biological macromolecules. researchgate.netnih.gov For related 6-(trifluoromethyl)pyrimidin-2-amine derivatives, several compounds have demonstrated low-micromolar concentration-dependent inhibition of TLR8-mediated signaling in cellular assays. researchgate.netnih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The molecular structure of this compound contains functional groups capable of forming both hydrogen bonds and engaging in hydrophobic interactions. The pyrimidine ring nitrogens and the exocyclic amine group can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for the specific recognition and binding to amino acid residues within a protein's binding pocket, such as asparagine, glutamine, serine, and threonine.

The trifluoromethyl group is known to participate in hydrophobic interactions within the typically non-polar interiors of protein binding sites. nih.gov The methyl group attached to the amine also contributes to the molecule's hydrophobic character. The interplay between hydrogen bonding potential and hydrophobicity is a critical determinant of a ligand's binding affinity and specificity.

Role of Trifluoromethyl and Amine Moieties in Molecular Recognition

The trifluoromethyl (CF3) group is a significant feature in many biologically active molecules due to its unique electronic properties and steric profile. Its high electronegativity makes it a strong electron-withdrawing group, which can influence the electronic distribution of the entire molecule and enhance interactions with biological targets. mdpi.com The CF3 group can increase the lipophilicity of a compound, facilitating its passage through cellular membranes and enhancing hydrophobic interactions with protein targets. mdpi.comresearchgate.net In the context of related pyrimidine derivatives, the 6-trifluoromethyl group has been identified as an important structural element for the modulation of TLR8. researchgate.netnih.gov It is often considered more potent than a methyl group in enhancing binding affinity due to its larger size and ability to form multipolar interactions with protein carbonyl groups. mdpi.comnih.gov

The amine moiety , specifically a secondary methylamine (B109427) in this case, is pivotal for forming key hydrogen bonds and can be essential for the compound's activity. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atom attached to it can act as a donor. Monomethylation of an amine group can sometimes be beneficial for activity. nih.gov In many receptor-ligand interactions, a basic amine group forms a crucial ionic interaction with an acidic amino acid residue, such as aspartate or glutamate, in the binding pocket. vu.nl Modifications at the amine position are likely to affect these hydrogen bond interactions and, consequently, the binding affinity. acs.org

Nucleic Acid (DNA/RNA) Interaction Studies at the Molecular Level

There is currently no published research specifically investigating the interaction of this compound with nucleic acids at the molecular level. Generally, small molecules can interact with DNA or RNA through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic nature of the pyrimidine ring could theoretically allow for some form of intercalation, though this is speculative without experimental evidence.

Mechanistic Studies of Modulatory Effects on Biological Pathways (e.g., TLR8 modulation)

While there are no mechanistic studies available for this compound, extensive research on the closely related 6-(trifluoromethyl)pyrimidin-2-amine scaffold has identified these compounds as negative modulators of Toll-like receptor 8 (TLR8). researchgate.netnih.gov TLR8 is a receptor in the innate immune system that recognizes single-stranded RNA, and its overactivation is linked to autoimmune diseases. researchgate.net

Derivatives of 6-(trifluoromethyl)pyrimidin-2-amine have been shown to inhibit TLR8-mediated signaling pathways in HEK293 cells. researchgate.netnih.gov Structure-activity relationship (SAR) studies on this series have confirmed that the 6-trifluoromethyl group is a crucial structural component for this inhibitory activity. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound could also modulate TLR8 or related pathways, but this requires direct experimental verification.

Below is a table of inhibitory concentrations for some representative 6-(trifluoromethyl)pyrimidine derivatives against TLR8, illustrating the potency of this class of compounds.

| Compound | Target | Assay System | IC50 (µM) |

| Derivative of 6-(trifluoromethyl)pyrimidin-2-amine (Compound 53) | TLR8 | HEK293 cells | 6.2 |

| Derivative of 6-(trifluoromethyl)pyrimidine (Compound 14) | TLR8 | Not Specified | 6.5 |

| Derivative of 6-(trifluoromethyl)pyrimidine (Compound 26) | TLR8 | Not Specified | 8.7 |

This table presents data for structurally related compounds to provide context, as no specific data for this compound is available. researchgate.net

Catalytic and Material Science Applications

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine as a Ligand in Homogeneous and Heterogeneous Catalysis

The inherent electronic properties of the pyrimidine (B1678525) ring, characterized by its π-deficient nature, make it an excellent platform for the development of ligands for catalysis. The nitrogen atoms in the ring can act as coordination sites for a wide variety of transition metals, forming stable complexes that can catalyze a range of chemical transformations. The presence of the trifluoromethyl group further enhances the electron-withdrawing character of the ring, modulating the electronic properties of the resulting metal complexes.

Design and Synthesis of Pyrimidine-Functionalized Ligands

This compound serves as a valuable building block for creating more elaborate ligand architectures. The secondary amine provides a reactive handle for further functionalization, allowing it to be integrated into multidentate ligand systems. For instance, Schiff base ligands, known for their wide-ranging applications in coordination chemistry, can be synthesized through condensation reactions between a primary amine and a carbonyl group. nih.gov While this specific compound is a secondary amine, related amino-pyrimidines can be modified or used in multi-step syntheses to create bidentate or polydentate ligands. nih.gov

The synthesis of such functionalized ligands often involves standard organic transformations. For example, the amino group can be acylated, alkylated, or used in condensation reactions to attach other coordinating groups, such as phosphines, pyridines, or other heterocycles. These modifications are crucial for tuning the steric and electronic environment around the metal center, which in turn dictates the activity and selectivity of the catalyst.

Application in Specific Catalytic Transformations (e.g., C-C and C-N bond forming reactions)

Pyrimidine-containing ligands are particularly relevant in cross-coupling reactions, which are fundamental for constructing complex organic molecules. These reactions, often catalyzed by palladium, are cornerstones of modern synthetic chemistry.

C-C Bond Forming Reactions: The Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prominent example. nih.gov Palladium complexes stabilized by N-heterocyclic ligands, including those derived from pyrimidines, are known to be effective catalysts for this transformation. nih.govnih.gov The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic properties imparted by the trifluoromethyl-pyrimidine core can influence the efficiency of these steps. For instance, aminopyridinato-stabilized nickel complexes have been shown to be effective "phosphine-free" catalysts for Suzuki cross-coupling. researchgate.net

C-N Bond Forming Reactions: The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. nih.gov This reaction is instrumental in synthesizing arylamines, which are prevalent in many functional materials and specialty chemicals. The synthesis of complex molecules often involves a palladium-mediated Buchwald-Hartwig amination to form a C-N bond with a pyrimidine ring. nih.govrsc.org The development of efficient ligands is key to the success of this reaction, particularly for coupling challenging substrates. Ligands derived from this compound could offer advantages due to the unique electronic environment provided by the trifluoromethyl group, potentially enhancing catalytic activity or selectivity. rsc.org Metal-free methods for C-N bond formation with pyrimidines have also been developed, highlighting the intrinsic reactivity of the heterocyclic core. rsc.orgresearchgate.net

| Catalytic Reaction | Catalyst System (Example) | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 / Arylboronic Acids | C-C | Synthesis of biaryls and substituted aromatic compounds. nih.gov |

| Buchwald-Hartwig Amination | Palladium / Bulky Phosphine Ligands | C-N | Synthesis of arylamines and heteroarylamines. nih.gov |

| Intramolecular C-H Activation | PdCl2 | C-C | Construction of fused heterocyclic systems. acs.org |

Integration into Advanced Materials and Polymers

The unique combination of a π-deficient pyrimidine ring and a strongly electron-withdrawing trifluoromethyl group makes this compound an attractive component for advanced materials, particularly those with specific electronic and optical properties.

Optoelectronic and Electrical Properties of Pyrimidine-Based Materials

Pyrimidine derivatives are increasingly being explored for their use in organic electronic devices. researchgate.net Their electron-deficient nature makes them suitable as electron-accepting units in "push-pull" molecular architectures, where they are combined with electron-donating groups. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon crucial for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com

The introduction of a trifluoromethyl group can significantly enhance these properties. wechemglobal.com The –CF3 group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve electron injection and transport in electronic devices. wechemglobal.com This often leads to higher quantum efficiencies and improved stability in OLEDs. nih.gov Furthermore, incorporating trifluoromethyl groups into polymers can lead to materials with low dielectric constants, high thermal stability, and excellent optical transparency, making them suitable for applications in microelectronics and optoelectronics. mdpi.com Research on pyrazolo[1,5-a]pyrimidine (B1248293) systems containing a trifluoromethyl group has shown they can exhibit high quantum fluorescence yields. mdpi.com

Key Properties of Trifluoromethyl-Containing Materials:

Enhanced Electron Affinity: The –CF3 group makes the pyrimidine core more electron-deficient. wechemglobal.com

Lowered LUMO/HOMO Levels: Facilitates electron injection and transport in devices. wechemglobal.com

Improved Stability: Can enhance the thermal and photochemical stability of materials.

High Fluorescence Quantum Yields: Pyrimidine derivatives can be highly luminescent. researchgate.netmdpi.com

Applications in Sensing Technologies

The electronic and photophysical properties of pyrimidine derivatives make them excellent candidates for chemosensors. The nitrogen atoms of the pyrimidine ring can act as binding sites for metal ions, and the amino group can be functionalized to create specific receptors for various analytes. wu.ac.th

Upon binding an analyte, the electronic structure of the pyrimidine-based sensor molecule is perturbed, leading to a change in its absorption or fluorescence properties. This change can be a "turn-on" or "turn-off" of the fluorescence signal or a color change (chromogenic sensing), allowing for the detection of the target species. wu.ac.th For example, pyrimidine-based chemosensors have been developed for the selective detection of metal ions like Fe³⁺ and Al³⁺. wu.ac.thjetir.org The fluorescence intensity of pyrimidine-based fluorescent organic nanoparticles (FONPs) has been shown to be selectively enhanced in the presence of specific bacteria, demonstrating their potential in biological sensing. nih.gov

Precursor in Fine Chemical Synthesis (excluding pharmaceuticals)

Beyond its direct applications, this compound is a valuable intermediate for the synthesis of more complex molecules in the fine chemical industry, particularly for agrochemicals. Trifluoromethyl-substituted heterocycles are a critical class of compounds in modern crop protection. nih.gov

The synthesis of these complex agrochemicals often relies on the use of versatile, fluorinated building blocks. nih.govresearchgate.net this compound provides a scaffold that can be elaborated through reactions at several sites. The methylamino group can be displaced or modified, and the pyrimidine ring can undergo further substitution, allowing for the construction of a diverse range of target molecules. For example, cyclocondensation reactions using trifluoromethyl-containing building blocks are a common strategy for synthesizing substituted pyrimidines. researchgate.net This compound could be a key starting material for creating new herbicides, fungicides, or insecticides, where the trifluoromethyl-pyrimidine core is often associated with high biological activity.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical processes that occur without the intervention of living organisms. These reactions are primarily driven by environmental factors such as sunlight, water, and naturally occurring oxidants.

Photolytic Degradation:

Photolysis, or photodegradation, is the breakdown of compounds by photons, typically from sunlight. The pyrimidine (B1678525) ring, a core component of Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine, can absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, potentially leading to bond cleavage and structural rearrangement. While direct photolysis of the pyrimidine ring is possible, the rate and extent of this degradation pathway are highly dependent on the specific environmental conditions, such as the intensity of solar radiation and the presence of sensitizing agents in the water or soil matrix. For instance, photosensitizers like riboflavin, which are naturally present in the environment, can promote the photodegradation of pyrimidine derivatives under UVA and UVB radiation nih.gov.

The trifluoromethyl (-CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bond nih.gov. This stability suggests that direct photolytic cleavage of the C-F bonds is unlikely under typical environmental conditions. However, the electron-withdrawing nature of the -CF3 group can influence the electronic properties of the pyrimidine ring, potentially affecting its susceptibility to photolytic attack.

Hydrolytic Transformation:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the pyrimidine ring and the attached functional groups to hydrolysis is a key factor in the environmental persistence of this compound.

The amine and methylamine (B109427) substituents on the pyrimidine ring could potentially undergo hydrolysis, although these reactions are generally slow under neutral pH conditions found in most natural waters. The trifluoromethyl group is known to be exceptionally stable to hydrolysis nih.govresearchgate.netrsc.org. However, under specific and harsh conditions, such as in the presence of strong acids, the hydrolysis of a trifluoromethyl group to a carboxylic acid group has been reported for other compounds nih.gov. It is important to note that such conditions are not typical of the natural environment.

Oxidation in aqueous environments is primarily driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can be generated photochemically or through other chemical processes in water. The pyrimidine ring is susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated intermediates and subsequent ring opening. The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity of the pyrimidine ring towards oxidative attack. While specific studies on the oxidation of this compound are not available, research on the oxidation of other heterocyclic compounds suggests that this is a plausible degradation pathway rsc.org.

Biotic Degradation Pathways and Metabolite Identification

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the environmental dissipation of many organic chemicals.

Microorganisms possess a vast array of enzymes that can catalyze the transformation of a wide range of organic compounds. The degradation of pyrimidine derivatives by microorganisms has been documented for various compounds, including pesticides and pharmaceuticals nih.govresearchgate.netnih.govdntb.gov.ua.

The initial steps in the microbial metabolism of this compound could involve modifications to the substituent groups. For instance, the methyl group on the amine function could be a target for microbial oxidation, potentially leading to the formation of a formylamino or a primary amine derivative. The amine group itself could also be a site for enzymatic transformation.

Degradation of the pyrimidine ring itself is a known microbial process. Bacteria and fungi can utilize pyrimidines as a source of carbon and nitrogen nih.govcreative-proteomics.com. The degradation pathways typically involve initial reduction of the C5-C6 double bond, followed by hydrolytic ring cleavage creative-proteomics.com. The presence of the trifluoromethyl group could significantly impact the biodegradability of the molecule. The strong carbon-fluorine bond makes fluorinated compounds often more resistant to microbial degradation nih.gov. However, some microorganisms have been shown to be capable of defluorination, a critical step in the breakdown of such compounds nih.gov.

Given the structural similarities to some herbicides, it is plausible that microbial communities in soil and water could adapt to degrade this compound, although likely at a slow rate. Studies on the soil degradation of pyrimidine-substituted chlorsulfuron (B1668881) derivatives have shown that structural modifications can significantly alter the degradation rate in different soil types mdpi.com.

Specific enzymes are responsible for the metabolic transformations observed in microbial degradation. For pyrimidine derivatives, a key enzyme in the catabolic pathway is dihydropyrimidine (B8664642) dehydrogenase, which catalyzes the initial reduction of the pyrimidine ring creative-proteomics.com. Subsequent enzymatic steps involve dihydropyrimidinase and β-ureidopropionase to open the ring and break it down into smaller molecules creative-proteomics.com.

The metabolism of fluorinated compounds often requires specialized enzymes. For instance, some bacteria are known to produce dehalogenases that can cleave carbon-halogen bonds. The enzymatic cleavage of the C-F bond in the trifluoromethyl group would be a crucial and likely rate-limiting step in the complete mineralization of this compound. Research on the microbial degradation of other fluorinated xenobiotics has identified enzymes capable of such transformations researchgate.net.

The identification of specific metabolites is essential for elucidating the degradation pathway. For this compound, potential initial metabolites could include hydroxylated derivatives of the pyrimidine ring, N-demethylated products, or compounds where the trifluoromethyl group has been transformed. However, without experimental data, the precise nature of these metabolites remains speculative.

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Derivatization of Trifluoromethyl Pyrimidines

The synthesis of trifluoromethyl pyrimidines has evolved significantly from classical ring-closure methods. Modern strategies focus on efficiency, selectivity, and the introduction of diverse functional groups.

Recent innovations include one-pot, multi-component reaction strategies that offer a streamlined approach to constructing the pyrimidine (B1678525) core. researchgate.net For instance, three-component reactions involving CF₃SO₂Na, aryl enaminones, and aryl amidine hydrochlorides have been developed for the facile synthesis of 5-CF₃ pyrimidines. researchgate.net Another advanced approach is the vapor-phase synthesis, which can involve simultaneous chlorination and fluorination of picoline at high temperatures using transition metal-based catalysts to produce key intermediates for more complex derivatives. nih.gov

Derivatization of the trifluoromethyl pyrimidine core is a key strategy for modulating its physicochemical and biological properties. Researchers have successfully introduced various moieties to create extensive libraries of novel compounds. A notable strategy involves linking an amide moiety to the trifluoromethyl pyrimidine backbone, which has been shown to yield derivatives with a range of biological activities. frontiersin.org Furthermore, the formyl group has been employed as a versatile handle on the pyrimidine ring to generate alkynyl, cyano, and other complex substituents. researchgate.net The creation of fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, represents another important avenue of derivatization, combining the properties of both ring systems to generate novel chemical entities. mdpi.comnih.gov

| Synthetic Innovation | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Multi-Component Reactions | A one-pot synthesis for 5-trifluoromethyl pyrimidines, avoiding challenges of direct trifluoromethylation. | CF₃SO₂Na, aryl enaminones, aryl amidine hydrochlorides | researchgate.net |

| Vapor-Phase Synthesis | Simultaneous vapor-phase chlorination/fluorination of picoline derivatives at high temperatures. | >300°C, transition metal-based catalysts (e.g., iron fluoride) | nih.gov |

| Amide Moiety Incorporation | Design and synthesis of derivatives containing an amide group linked to the pyrimidine backbone. | Ethyl trifluoroacetoacetate as a starting reagent in a four-step reaction. | frontiersin.org |

| Fused Heterocyclic Systems | Synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines. | Trifluoroacetic anhydride (B1165640) as the source of the CF₃ group. | mdpi.comnih.gov |

| Chelation-Assisted C–H Annulation | Rh(III)-catalyzed reaction of N-pyrimidyl-substituted anilines with CF₃-imidoyl sulfoxonium ylides. | [Cp*RhCl₂]₂, AgOAc, DABCO | acs.org |

Application of Artificial Intelligence and Machine Learning in Compound Design and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and development of novel compounds, including trifluoromethyl pyrimidine derivatives. These computational tools can analyze vast datasets to predict molecular properties, biological activities, and reaction outcomes, thereby accelerating the discovery process. astrazeneca.com

Quantitative Structure-Activity Relationship (QSAR) models are being developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN) to predict the biological activities of pyrimidine derivatives. scirp.orgscirp.org These models use quantum chemical descriptors (e.g., dipole moment, HOMO energy) and molecular lipophilicity to establish a correlation between a molecule's structure and its activity. scirp.org Studies have shown that ANN models can offer superior predictive performance over traditional linear models for complex structure-activity relationships. scirp.orgscirp.org

| AI/ML Application | Methodology | Objective | Reference |

|---|---|---|---|

| Activity Prediction (QSAR) | Artificial Neural Networks (ANN), Multiple Linear Regression (MLR) | Predicting the anti-inflammatory activity of pyrimidine derivatives based on molecular descriptors. | scirp.org |

| Corrosion Inhibition Prediction | Partial Least Squares (PLS) regression, Random Forest (RF) | Developing predictive models for the inhibition efficiencies of pyrimidine derivatives on carbon steel. | researchgate.net |

| Reaction Yield Prediction | Supervised learning with DFT-derived physical features | Predicting the yield of chemical reactions to assist in optimization and mechanistic studies. | ucla.edu |

| Generative Molecular Design | Graph Neural Networks, Transfer Learning, Diffusion Models (e.g., DiffSMol) | Generating novel 3D small molecules with desired properties and shapes for drug discovery. | astrazeneca.comnewswise.com |

| Radical Reaction Prediction | Chemistry-aware deep learning models based on molecular orbital interactions | Predicting the products of mechanistic-level radical reactions with high accuracy. | nih.gov |

Exploration of Novel Intermolecular Interactions and Supramolecular Assemblies

The trifluoromethyl group in Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine plays a critical role in mediating intermolecular interactions, which are fundamental to its crystal packing and potential use in supramolecular chemistry. The unique electronic properties of "organic fluorine" lead to a variety of weak but significant interactions. rsc.org

Research indicates that the -CF₃ group can be amphiphilic, capable of forming attractive interactions with both electrophiles and nucleophiles due to polarization and dispersion effects. researchgate.net This allows for a range of non-covalent bonds, including C–H···F hydrogen bonds and F···F contacts, which play a significant role in the packing characteristics of molecules in crystal lattices. rsc.orgresearchgate.net The significance of these fluorine-mediated interactions has been characterized through experimental and theoretical charge density analyses, which illustrate them as closed-shell type interactions. rsc.org

The study of these interactions is crucial for crystal engineering and the rational design of supramolecular assemblies. By controlling the degree and position of fluorination, it is possible to tune intermolecular forces to create specific, well-ordered crystalline solids or functional materials. chemrxiv.org For example, fluorinated peptides have been shown to self-assemble into fibrils and hydrogels, with the degree of fluorination directly influencing the interplay between polarity and hydrophobicity, which in turn governs the folding and assembly process. rsc.org The systematic investigation of these interactions in trifluoromethyl pyrimidines can lead to the development of novel materials with tailored properties.

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| C–H···F Hydrogen Bonds | A weak hydrogen bond where a C-H bond acts as the donor and an organic fluorine atom acts as the acceptor. | Plays a significant role in altering molecular packing and building specific crystal lattices. | researchgate.net |

| F···F Contacts | Attractive interactions between fluorine atoms of neighboring trifluoromethyl groups. | Enabled by the amphiphilic nature of the -CF₃ group, contributing to crystal stability. | researchgate.net |

| π–π Interactions | Stacking interactions between the aromatic pyrimidine rings. | Contributes to the hydrophobic binding within protein active sites and crystal packing. | nih.gov |

| Nitrogen as H-bond Acceptor/Donor | The nitrogen atoms in the pyrimidine ring can participate in conventional hydrogen bonding. | Facilitates key interactions with biological targets and directs supramolecular assembly. | nih.gov |

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Critical parameters include:

- Temperature control : High temperatures may lead to decomposition of the trifluoromethyl group (sensitive to thermal stress) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in pyrimidine functionalization .

- Catalyst use : Pd-based catalysts improve cross-coupling efficiency for aryl or heteroaryl substitutions .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the amine product .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles (e.g., C–N–C ≈ 120°) and torsional strain using SHELXL for refinement .

- NMR spectroscopy : Use - and -NMR to confirm methyl and trifluoromethyl groups. For example, ~2.5 ppm (singlet, CH) and ~110 ppm (q, CF) in -NMR .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 222.1) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., pyrimidine precursors) or halogenated intermediates. Monitor via TLC (R ~0.3–0.5 in 1:1 hexane/EtOAc) .

- Hydrolysis products : Trifluoromethyl groups may hydrolyze to carboxylic acids under acidic conditions. Use anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

- Methodological Answer :

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amine group: −5.2 eV) .

- Transition state modeling : Predict activation barriers for substitutions (e.g., ΔG ~25 kcal/mol for aryl coupling) .

- Solvent effects : COSMO-RS simulations optimize solvent choice for reaction yield .

Q. How can crystallographic data resolve contradictions in reported bond angles or torsional strain?

- Methodological Answer :